molecular formula C19H21N3O2 B13101384 N-Benzyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide CAS No. 919107-82-7

N-Benzyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide

Cat. No.: B13101384
CAS No.: 919107-82-7
M. Wt: 323.4 g/mol
InChI Key: KUVPBMKJAVRMQR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yields and minimal byproducts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may yield various functionalized indazole derivatives .

Mechanism of Action

The mechanism of action of N-Benzyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

CAS No.

919107-82-7

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

N-benzyl-3-methoxy-2-propylindazole-6-carboxamide

InChI

InChI=1S/C19H21N3O2/c1-3-11-22-19(24-2)16-10-9-15(12-17(16)21-22)18(23)20-13-14-7-5-4-6-8-14/h4-10,12H,3,11,13H2,1-2H3,(H,20,23)

InChI Key

KUVPBMKJAVRMQR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CC=C3)OC

Origin of Product

United States

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